![molecular formula C16H16ClNOS2 B5030611 N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5030611.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide, also known as CPT-11, is a topoisomerase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the 1980s by researchers at the pharmaceutical company Pfizer, and has since been the subject of numerous scientific studies investigating its mechanism of action and potential clinical applications.
Mechanism of Action
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide exerts its anticancer effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. Specifically, N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide binds to the topoisomerase I-DNA complex, preventing the enzyme from religating the DNA strands and leading to the formation of DNA breaks. This ultimately results in cell death and inhibition of tumor growth.
Biochemical and physiological effects:
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide has been shown to have several biochemical and physiological effects, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It has also been shown to modulate the expression of several genes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide for lab experiments is its high potency and selectivity against cancer cells. However, one limitation is its relatively short half-life, which may require frequent dosing or use of continuous infusion methods.
Future Directions
For research on N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide include investigation of its potential use in combination with other targeted therapies, such as immunotherapy and molecularly targeted agents. Additionally, research may focus on identifying biomarkers that can predict response to N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide and optimizing dosing regimens to maximize efficacy and minimize toxicity.
Synthesis Methods
The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide involves several steps, starting with the reaction of 4-chlorobenzenethiol with ethylene oxide to form 2-(4-chlorophenylthio)ethanol. This intermediate is then reacted with phenylthiocyanate to form N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide. The final product is obtained after purification and isolation steps.
Scientific Research Applications
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective against a wide range of cancer types, including colon, lung, breast, and ovarian cancer. Studies have also investigated the combination of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide with other chemotherapy agents, such as 5-fluorouracil and cisplatin, to enhance its efficacy.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-13-6-8-15(9-7-13)20-11-10-18-16(19)12-21-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAPBCTXVZTWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

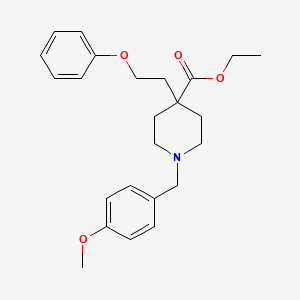
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-chloro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5030548.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine trifluoroacetate](/img/structure/B5030553.png)
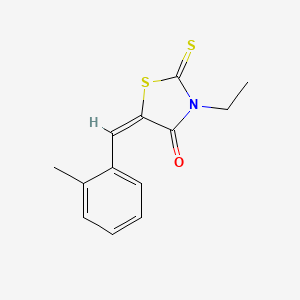
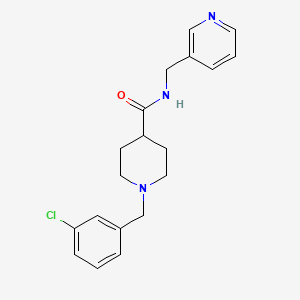
![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)
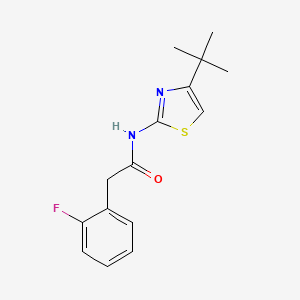
![5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5030584.png)
![4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5030597.png)
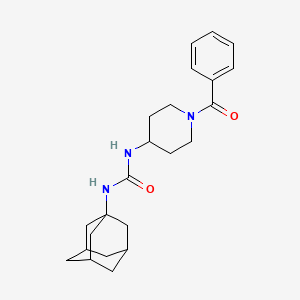
![4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5030623.png)
![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)